5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide 5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13693745
InChI: InChI=1S/C11H11BrF3NO2/c1-16(2)10(17)8-5-7(12)3-4-9(8)18-6-11(13,14)15/h3-5H,6H2,1-2H3
SMILES: CN(C)C(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F
Molecular Formula: C11H11BrF3NO2
Molecular Weight: 326.11 g/mol

5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide

CAS No.:

Cat. No.: VC13693745

Molecular Formula: C11H11BrF3NO2

Molecular Weight: 326.11 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide -

Specification

Molecular Formula C11H11BrF3NO2
Molecular Weight 326.11 g/mol
IUPAC Name 5-bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide
Standard InChI InChI=1S/C11H11BrF3NO2/c1-16(2)10(17)8-5-7(12)3-4-9(8)18-6-11(13,14)15/h3-5H,6H2,1-2H3
Standard InChI Key XYJQBXARJAAJCR-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F
Canonical SMILES CN(C)C(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F

Introduction

Synthesis

The synthesis of compounds like 5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves:

  • Bromination: The selective bromination of an aromatic precursor using reagents such as bromine or N-bromosuccinimide (NBS).

  • Amide Formation: Coupling of a carboxylic acid derivative (e.g., benzoyl chloride) with dimethylamine.

  • Etherification: Introduction of the trifluoroethoxy group through nucleophilic substitution using a trifluoroethanol derivative under basic or catalytic conditions.

These steps are often optimized to ensure high yields and purity.

Pharmaceutical Research

Substituted benzamides like this compound are often investigated for their potential as:

  • Enzyme inhibitors: The electron-withdrawing trifluoromethyl group can enhance binding affinity to active sites.

  • Receptor modulators: Benzamide derivatives are known for activity in dopamine receptor modulation and other CNS-related targets.

Agrochemical Development

The presence of halogen and trifluoromethyl groups suggests potential use in herbicides or fungicides due to their ability to disrupt biological processes in pests.

Material Science

Fluorinated compounds are often explored for their unique properties in creating hydrophobic coatings or as intermediates in polymer synthesis.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and Carbon (13C^13C) NMR spectra provide insights into the chemical environment of hydrogen and carbon atoms.

    • Fluorine (19F^19F) NMR confirms the presence and position of fluorine atoms.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=342m/z = 342, corresponding to the molecular weight.

    • Fragmentation patterns help identify functional groups.

  • Infrared Spectroscopy (IR):

    • Peaks at ~1650 cm1^{-1} for amide C=O stretching.

    • Peaks around ~1200 cm1^{-1} for C-F stretching vibrations.

  • X-ray Crystallography:

    • Provides detailed information on molecular geometry and intermolecular interactions.

Toxicology and Safety

While specific toxicological data for this compound is not available, general precautions include:

  • Avoiding inhalation or skin contact.

  • Handling under a fume hood with appropriate personal protective equipment (PPE).

  • Disposal according to local regulations for halogenated organic compounds.

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